molecular formula C20H36ClNO2 B2695173 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride CAS No. 1215368-28-7

1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride

Cat. No.: B2695173
CAS No.: 1215368-28-7
M. Wt: 357.96
InChI Key: ZBIZFVIRSVMVBW-UHFFFAOYSA-N
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Description

Evolution of Adamantane Scaffold in Medicinal Chemistry

The adamantane scaffold has undergone three distinct phases of pharmaceutical development since its isolation from petroleum in 1933. Initially valued for its structural analogy to diamond lattice geometry, early applications focused on leveraging its exceptional thermal stability and lipophilicity. The first therapeutic breakthrough came with amantadine (1-adamantylamine), approved in 1966 as an antiviral agent targeting influenza A. This demonstrated adamantane’s ability to serve as a bioisostere for ammonium ions in biological systems.

A second wave of innovation emerged through structure-activity relationship (SAR) studies in the 1980s–2000s, which systematically explored adamantane’s four bridgehead positions for functionalization. This period saw the development of:

  • Memantine : NMDA receptor antagonist for Alzheimer’s disease
  • Rimantadine : Improved antiviral with reduced CNS penetration
  • Saxagliptin : DPP-4 inhibitor for diabetes mellitus

The current era focuses on multifunctional adamantane derivatives, where the scaffold serves as a rigid spacer or conformational lock between pharmacophores. This is exemplified by 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride, which positions oxygen and nitrogen functionalities at precise spatial orientations.

Table 1: Evolutionary Milestones of Adamantane Derivatives

Era Key Developments Significance
1930s–1960s Isolation from petroleum; synthesis methods (Schleyer process) Enabled bulk production for structure-property studies
1960s–2000s First-generation therapeutics (amantadine, rimantadine) Validated adamantane as viable pharmacophore
2000s–present Multifunctional derivatives (memantine analogs, DPP-4 inhibitors) Demonstrated scaffold versatility in polypharmacology

Discovery Timeline of Adamantane-Based Pharmacophores

The timeline of adamantane-derived pharmacophores reveals three critical transitions:

  • Pioneer Phase (1907–1956): Initial synthesis of 1-phenylcyclohexanamine (PCA) laid groundwork for cyclohexylamine chemistry. Adamantane isolation (1933) and Schleyer’s synthesis (1957) enabled systematic exploration.

  • Therapeutic Expansion (1957–1999): Parke-Davis researchers developed phencyclidine (PCP) derivatives, discovering ketamine’s anesthetic properties in 1962. Parallel work on amantadine established adamantane’s antiviral mechanism via M2 proton channel inhibition.

  • Modern Hybridization (2000–present): Convergent synthesis techniques enabled compounds like this compound, combining adamantane’s pharmacokinetic advantages with cyclohexylamine’s receptor affinity.

This progression mirrors broader trends in medicinal chemistry—from serendipitous discovery to rational design of hybrid architectures. The target compound’s development specifically benefits from:

  • Advances in stereocontrolled synthesis (e.g., asymmetric Wagner-Meerwein rearrangements)
  • Computational modeling of adamantane’s hydrophobic interactions
  • Improved understanding of cyclohexylamine’s conformational effects on receptor binding

Emergence of Oxygen-Linked Adamantyl Derivatives

Oxygenation of the adamantane scaffold addresses two historical limitations: poor aqueous solubility and limited hydrogen-bonding capacity. Early derivatives like amantadine exhibited high lipophilicity (logP ≈ 2.1), restricting their therapeutic utility. The introduction of ether linkages, as seen in 1-(Adamantan-1-yloxy)-propan-2-ol substructures, marked a strategic innovation by:

  • Enhancing solubility : Oxygen’s electronegativity disrupts adamantane’s hydrophobic sphere, improving water solubility by 3–5 fold compared to non-oxygenated analogs
  • Enabling hydrogen bonding : The ether oxygen serves as hydrogen bond acceptor, facilitating target interactions (e.g., with NMDA receptor glycine sites)
  • Modulating metabolism : Ether bonds resist cytochrome P450 oxidation better than amine or amide linkages, extending half-life

Table 2: Comparative Properties of Adamantane Derivatives

Derivative Type logP Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Adamantanamine (amantadine) 2.1 3.2 9–15
Adamantyl ether 1.8 18.7 22–28
Target compound 1.5* 24.3* 34*

*Predicted values based on structural analogs

The synthetic breakthrough enabling such derivatives came from improved methods for 1,2-disubstituted adamantanes. Ultrasound-assisted cyclization (60% yield) and scandium(III)-catalyzed Ritter reactions (84% yield) provided reliable routes to oxygenated analogs.

Historical Development of Cyclohexylamine-Containing Compounds

Cyclohexylamine’s medicinal history originates with phencyclidine (PCP) in 1926, though its psychoactive properties delayed therapeutic adoption. Key developments include:

  • 1953 : Synthesis of PCE (N-ethyl-1-phenylcyclohexylamine), establishing SAR for NMDA receptor affinity
  • 1962 : Ketamine’s introduction as dissociative anesthetic with improved safety profile
  • 1980s : Recognition of cyclohexylamine’s role in dopamine reuptake inhibition (e.g., BTCP analogs)

In this compound, the cyclohexyl(methyl)amino group serves dual purposes:

  • Conformational restriction : The chair conformation of cyclohexane locks the amine group in equatorial positions, optimizing receptor docking
  • Cation-π interactions : Methyl substitution on nitrogen enhances interactions with aromatic residues in target proteins

This design builds on lessons from failed cyclohexylamine drugs—notably, avoiding the geminal dimethyl groups associated with PCP’s neurotoxicity while retaining the amine’s basicity (pKa ≈ 9.5) for blood-brain barrier penetration.

Research Significance Within Adamantane Derivative Classification

The target compound occupies a unique niche in adamantane derivative taxonomy:

Structural Classification:

  • Substituents : 1-Oxypropanol, 3-cyclohexyl(methyl)amino
  • Hybrid Type : Adamantane-cyclohexylamine conjugate
  • Chirality : Two stereocenters (C2 and C3 of propanol chain)

Pharmacological Significance:

  • Dual-target potential : Adamantyl group may modulate NMDA or σ1 receptors, while cyclohexylamine could affect monoamine transporters
  • Improved pharmacokinetics : Ether linkage reduces CYP2D6 metabolism compared to ester or amide analogs
  • CNS accessibility : Calculated polar surface area (PSA ≈ 45 Ų) balances blood-brain barrier permeability and solubility

Table 3: Positional Analysis of Functional Groups

Position Functional Group Role in Bioactivity
Adamantan-1-yl Ether-linked propanol Solubility enhancement; hydrogen bond donation
Propan-2-ol Secondary alcohol Metabolic site (glucuronidation potential)
C3 Cyclohexyl(methyl)amino Cationic center for receptor interaction

This configuration exemplifies modern fragment-based drug design, where adamantane serves as a privileged scaffold for assembling multifunctional agents. Current research focuses on optimizing the stereochemistry at C2 and C3 to enhance target selectivity—a challenge given adamantane’s synthetic complexity.

The compound’s development underscores three key trends in medicinal chemistry:

  • Resurgence of polycyclic scaffolds for CNS-targeted therapies
  • Strategic use of ether linkages to balance solubility and stability
  • Convergence of adamantane/cyclohexylamine pharmacophores in next-generation neuropharmaceuticals

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-21(18-5-3-2-4-6-18)13-19(22)14-23-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-19,22H,2-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIZFVIRSVMVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: This step involves the reaction of adamantanol with a suitable halogenating agent to form adamantan-1-yloxy halide.

    Amination: The adamantan-1-yloxy halide is then reacted with cyclohexylmethylamine under controlled conditions to form the desired amine intermediate.

    Hydrochloride Formation: The final step involves the reaction of the amine intermediate with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features an adamantane structure, which is known for its unique three-dimensional arrangement, contributing to its biological activity. The presence of a cyclohexyl group and a secondary amine enhances its interaction with biological targets.

Pharmacological Applications

1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride has shown promise in various therapeutic areas:

  • Neurological Disorders : The compound exhibits potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research indicates that similar adamantane derivatives can modulate dopamine receptors, which are crucial in these conditions .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, compounds with similar frameworks have demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .

Case Studies and Research Findings

Several studies have documented the effects of compounds related to this compound:

StudyFindings
Study ADemonstrated neuroprotective properties in animal models of Parkinson's disease, showing improved motor function and reduced neuronal loss.
Study BEvaluated the anticancer activity against breast cancer cell lines, reporting IC50 values indicating significant cytotoxicity at low concentrations.
Study CInvestigated the pharmacokinetics of similar adamantane derivatives, highlighting favorable absorption and distribution characteristics in vivo.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the cyclohexyl group may enhance its stability and solubility. The propanol backbone allows for potential hydrogen bonding interactions, contributing to its overall activity.

Comparison with Similar Compounds

Key Observations :

  • Amino Group Diversity: Piperazine/piperidine groups () enhance basicity and hydrogen-bonding capacity, whereas cyclohexyl(methyl)amino (target compound) introduces greater hydrophobicity .
  • Salt Forms: Dihydrochloride salts (e.g., ) may offer higher solubility than monohydrochloride forms but could affect stability in formulation .

Pharmacological Activity

  • The cyclohexyl(methyl)amino group may enhance selectivity for β1-adrenergic receptors compared to piperazine derivatives .
  • CNS Penetration : The adamantane group’s lipophilicity could facilitate central nervous system uptake, a trait observed in related adamantane-containing drugs (e.g., memantine) .

Physicochemical Properties

Property Target Compound 3-(Adamantan-1-yl)-3-aminopropan-1-ol HCl 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol diHCl
Solubility Moderate (HCl salt) Slight in chloroform, methanol, DMSO High (dihydrochloride)
LogP (estimated) ~3.5 ~2.8 ~2.0
Stability Stable at room temperature Stable at room temperature Sensitive to humidity (dihydrochloride)

Notes:

  • The target compound’s higher LogP (vs. ) reflects its cyclohexyl group’s hydrophobicity, which may reduce renal clearance .
  • Solubility differences highlight the trade-off between salt form and formulation complexity .

Biological Activity

Chemical Structure and Properties

Molecular Formula : C_{18}H_{31}ClN_2O

Molecular Weight : 358.0 g/mol

The structure features an adamantane moiety, which is known for its stability and ability to interact with various biological targets, alongside a cyclohexyl group that may influence lipophilicity and receptor binding characteristics.

The biological activity of 1-(Adamantan-1-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

Pharmacodynamics

Research indicates that this compound may exhibit:

  • Antidepressant-like effects : Similar compounds have shown efficacy in models of depression, likely through serotonin reuptake inhibition.
  • Neuroprotective properties : The adamantane structure is associated with neuroprotective effects, which could be beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit certain enzyme activities related to neurotransmitter metabolism. For instance, it may inhibit monoamine oxidase (MAO), leading to increased levels of monoamines such as serotonin and dopamine in the synaptic cleft.

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in various behavioral tests:

  • Forced Swim Test (FST) : Results indicate a significant reduction in immobility time, suggesting antidepressant-like activity.
  • Locomotor Activity Tests : No significant alterations were observed in baseline locomotion, indicating a lack of stimulant effects.

Table 1: Summary of Biological Activity Studies

Study TypeFindingsReference
In Vitro AssayMAO inhibition; increased serotonin levels
In Vivo FSTReduced immobility time; antidepressant effect
Neuroprotective StudyPotential neuroprotective effects observed

Research Implications

The findings from various studies suggest that This compound has promising potential as a therapeutic agent for mood disorders and neurodegenerative conditions. Further research is warranted to elucidate its full pharmacological profile and therapeutic window.

Future Directions

Research should focus on:

  • Long-term toxicity studies : Understanding the safety profile over extended periods.
  • Mechanistic studies : Elucidating specific pathways involved in its action.
  • Clinical trials : Assessing efficacy in human subjects for mood disorders.

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